3-Methoxyisoquinolin-5-ylboronic acid
Overview
Description
3-Methoxyisoquinolin-5-ylboronic acid is an organoboron compound with the molecular formula C10H10BNO3. It is a derivative of isoquinoline, featuring a boronic acid group at the 5-position and a methoxy group at the 3-position. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki–Miyaura coupling reaction .
Mechanism of Action
Target of Action
Boronic acids, including this compound, are commonly used in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the context of SM cross-coupling reactions, the 3-Methoxyisoquinolin-5-yl-5-boronic acid interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the formation of carbon–carbon bonds via the SM cross-coupling reaction . This reaction is a key step in many synthetic procedures, allowing for the construction of complex organic molecules from simpler precursors .
Result of Action
The primary result of the action of 3-Methoxyisoquinolin-5-yl-5-boronic acid is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This can lead to the synthesis of a wide range of complex organic molecules, making it a valuable tool in organic chemistry .
Biochemical Analysis
Biochemical Properties
(3-Methoxyisoquinolin-5-yl)boronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of carbon-carbon bonds. One of the key interactions of (3-Methoxyisoquinolin-5-yl)boronic acid is with palladium catalysts in Suzuki-Miyaura cross-coupling reactions. This interaction allows for the efficient formation of biaryl compounds, which are important in the synthesis of pharmaceuticals and other biologically active molecules .
Molecular Mechanism
The molecular mechanism of action of (3-Methoxyisoquinolin-5-yl)boronic acid involves its ability to form reversible covalent bonds with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. For example, (3-Methoxyisoquinolin-5-yl)boronic acid can inhibit proteases by forming a covalent bond with the catalytic serine residue in the enzyme’s active site. This interaction prevents the enzyme from catalyzing its substrate, leading to a decrease in enzymatic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-Methoxyisoquinolin-5-yl)boronic acid can change over time due to its stability and degradation properties. This compound is generally stable under standard laboratory conditions, but it may degrade over time when exposed to moisture or high temperatures. Long-term studies have shown that (3-Methoxyisoquinolin-5-yl)boronic acid can have sustained effects on cellular function, particularly in in vitro studies where it is used as a reagent in biochemical assays .
Dosage Effects in Animal Models
The effects of (3-Methoxyisoquinolin-5-yl)boronic acid in animal models vary with different dosages. At low doses, this compound may have minimal effects on cellular function and overall health. At higher doses, (3-Methoxyisoquinolin-5-yl)boronic acid can exhibit toxic or adverse effects, including disruption of cellular metabolism and enzyme inhibition. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
(3-Methoxyisoquinolin-5-yl)boronic acid is involved in various metabolic pathways, particularly those related to its role as a reagent in organic synthesis. This compound interacts with enzymes and cofactors involved in the formation of carbon-carbon bonds, such as palladium catalysts in Suzuki-Miyaura cross-coupling reactions. These interactions can affect metabolic flux and the levels of specific metabolites in the cell .
Transport and Distribution
The transport and distribution of (3-Methoxyisoquinolin-5-yl)boronic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, and it may accumulate in certain cellular compartments or tissues. The localization and accumulation of (3-Methoxyisoquinolin-5-yl)boronic acid can affect its activity and function within the cell .
Subcellular Localization
The subcellular localization of (3-Methoxyisoquinolin-5-yl)boronic acid is determined by its targeting signals and post-translational modifications. This compound may be directed to specific compartments or organelles within the cell, where it can exert its effects on cellular processes. For example, (3-Methoxyisoquinolin-5-yl)boronic acid may localize to the nucleus, where it can influence gene expression, or to the cytoplasm, where it can interact with enzymes involved in metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing 3-Methoxyisoquinolin-5-ylboronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale application of the synthetic routes mentioned above, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxyisoquinolin-5-ylboronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The methoxy group can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Suzuki–Miyaura Coupling: Biaryl compounds.
Oxidation: Alcohols or ketones.
Substitution: Substituted isoquinoline derivatives.
Scientific Research Applications
3-Methoxyisoquinolin-5-ylboronic acid has several applications in scientific research:
Chemistry: It is widely used in the synthesis of complex organic molecules through Suzuki–Miyaura coupling reactions.
Biology: The compound can be used to create biologically active molecules for drug discovery and development.
Industry: Used in the production of advanced materials and polymers.
Comparison with Similar Compounds
5-Methoxypyridin-3-ylboronic acid: Similar structure but with a pyridine ring instead of an isoquinoline ring.
Phenylboronic acid: Lacks the methoxy and isoquinoline groups, making it less versatile in certain reactions.
4-Methoxyphenylboronic acid: Similar methoxy group but attached to a phenyl ring instead of an isoquinoline ring.
Uniqueness: 3-Methoxyisoquinolin-5-ylboronic acid is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions. The presence of both the boronic acid and methoxy groups allows for a wide range of functionalization possibilities, making it a valuable compound in synthetic organic chemistry.
Properties
IUPAC Name |
(3-methoxyisoquinolin-5-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BNO3/c1-15-10-5-8-7(6-12-10)3-2-4-9(8)11(13)14/h2-6,13-14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDNRNDXZFEULW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=C(N=CC2=CC=C1)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301258172 | |
Record name | Boronic acid, B-(3-methoxy-5-isoquinolinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301258172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2096337-30-1 | |
Record name | Boronic acid, B-(3-methoxy-5-isoquinolinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2096337-30-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-(3-methoxy-5-isoquinolinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301258172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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